molecular formula C7H10N2O5S2 B14842173 5-Hydroxy-2-(methylsulfonamido)benzenesulfonamide

5-Hydroxy-2-(methylsulfonamido)benzenesulfonamide

Cat. No.: B14842173
M. Wt: 266.3 g/mol
InChI Key: DWLXKTHJENOCBK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong acids or bases and elevated temperatures to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of 5-Hydroxy-2-(methylsulfonamido)benzenesulfonamide may involve large-scale sulfonation processes using continuous flow reactors. These methods ensure high yields and purity of the final product, which is essential for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-(methylsulfonamido)benzenesulfonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Hydroxy-2-(methylsulfonamido)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-(methylsulfonamido)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This mechanism is particularly relevant in its potential antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-2-(methylsulfonamido)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual sulfonamide groups enhance its potential as a versatile building block in synthetic chemistry and its potential therapeutic applications .

Properties

Molecular Formula

C7H10N2O5S2

Molecular Weight

266.3 g/mol

IUPAC Name

5-hydroxy-2-(methanesulfonamido)benzenesulfonamide

InChI

InChI=1S/C7H10N2O5S2/c1-15(11,12)9-6-3-2-5(10)4-7(6)16(8,13)14/h2-4,9-10H,1H3,(H2,8,13,14)

InChI Key

DWLXKTHJENOCBK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)O)S(=O)(=O)N

Origin of Product

United States

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